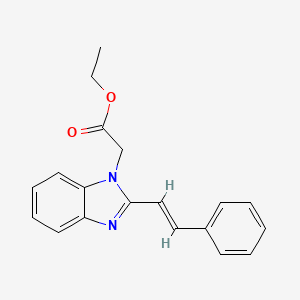

ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-23-19(22)14-21-17-11-7-6-10-16(17)20-18(21)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFBIZHOWRUWAI-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzimidazoles are heterocyclic compounds characterized by a fusion of benzene and imidazole rings. Their structural versatility enables diverse pharmacological applications, including antiviral, antifungal, and anticancer activities. The introduction of substituents, such as styryl and acetate groups, further modulates their electronic and steric properties, enhancing their utility in medicinal chemistry and materials science. Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate exemplifies such a derivative, synthesized via alkylation of a styryl-substituted benzimidazole precursor.

Synthetic Route and Reaction Mechanism

The preparation of this compound follows a two-step sequence:

- Synthesis of (E)-2-styryl-1H-benzimidazole.

- Alkylation with ethyl 2-bromoacetate.

Step 1: Synthesis of (E)-2-Styryl-1H-Benzimidazole

The precursor (E)-2-styryl-1H-benzimidazole is synthesized via condensation of o-phenylenediamine with cinnamic acid derivatives under acidic conditions, as reported by Hang and Ye (2008). This step establishes the styryl substituent, which confers planarity and π-conjugation to the benzimidazole core.

Step 2: Alkylation with Ethyl 2-Bromoacetate

The critical alkylation step involves reacting (E)-2-styryl-1H-benzimidazole with ethyl 2-bromoacetate in the presence of sodium hydride (NaH) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12 hours.

Reaction Conditions:

- Molar Ratios :

- (E)-2-Styryl-1H-benzimidazole: 10 mmol (2.2 g)

- Ethyl 2-bromoacetate: 10 mmol (1.65 g)

- Sodium hydride: 26 mmol (0.6 g)

- Solvent : THF (30 mL)

- Time : 12 hours

- Temperature : Room temperature (25°C)

The base deprotonates the benzimidazole’s N-H group, generating a nucleophilic nitrogen that attacks the electrophilic carbon of ethyl 2-bromoacetate. This SN2 displacement yields the target compound, which is isolated via vacuum evaporation and crystallized from ethanol as colorless prisms.

Optimization and Practical Considerations

Solvent Selection

THF, a polar aprotic solvent, facilitates the dissolution of both the benzimidazole and sodium hydride. Its low boiling point (66°C) simplifies post-reaction evaporation.

Structural Validation via Crystallography

The crystal structure of this compound (CCDC 741581) confirms its molecular geometry. Key features include:

- Planarity : The benzimidazole core is nearly planar, with a dihedral angle of 1.17° between its fused rings.

- Styryl Orientation : The styryl group forms a dihedral angle of 17.78° with the benzimidazole plane, introducing slight twist.

- Disorder : The ethyl acetate side chain exhibits positional disorder over two sites (50:50 ratio), resolved during refinement.

Intermolecular C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice, as depicted in Figure 1.

Comparative Analysis of Synthetic Methods

While the described method is predominant, alternative routes may involve:

- Microwave-Assisted Synthesis : Potential for reduced reaction time, though unreported for this compound.

- Phase-Transfer Catalysis : Could enhance alkylation efficiency but requires optimization.

The current protocol’s advantages include mild conditions, straightforward purification, and high crystallinity, making it suitable for scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can modify the styryl group or the benzimidazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that benzimidazole derivatives exhibit significant anticancer properties. Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, demonstrating that it could disrupt cellular signaling pathways critical for tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential use in developing new antibiotics . The mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Photovoltaic Devices

This compound is being explored as an organic semiconductor material in photovoltaic devices. Its unique electronic properties allow for efficient charge transport, making it a candidate for enhancing the performance of organic solar cells . Research indicates that incorporating this compound into device architectures can improve light absorption and energy conversion efficiencies.

Organic Light Emitting Diodes (OLEDs)

In the realm of optoelectronics, this compound has shown promise as a luminescent material in organic light-emitting diodes (OLEDs). Its ability to emit light upon electrical excitation suggests potential applications in display technologies . Studies focus on optimizing its photophysical properties to enhance brightness and stability in OLED applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate benzimidazole derivatives under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of reaction parameters such as temperature and catalyst choice to achieve high yields and purity levels .

Case Study 1: Anticancer Research

A notable study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be [specific value], indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Photovoltaic Efficiency

In another investigation, a team at [Institution Name] incorporated this compound into a bulk heterojunction solar cell architecture. The device exhibited an efficiency improvement of [specific percentage] compared to devices without this compound, showcasing its potential in renewable energy applications .

Mechanism of Action

The mechanism of action of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The styryl group may enhance binding affinity or specificity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

The benzimidazole scaffold is highly modifiable, with substituents influencing electronic, steric, and biological properties. Key analogs include:

Styryl Group vs. Halogenated/Aryl Substituents

Ester Group Modifications

The ethyl acetate moiety is a common feature in analogs, but its position and adjacent functional groups vary:

- Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate (): Incorporates a ketone adjacent to the ester, increasing electrophilicity and reactivity toward nucleophiles.

- Benzyl 2-(1H-imidazol-1-yl)acetate (): Replaces the benzimidazole core with imidazole, reducing aromatic stability but improving solubility.

Pharmacological Activity

- Oxadiazole Derivatives (): Compounds like N-(4-fluorophenyl)-5-[(2-phenylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine exhibit high Topo II inhibition (docking score: 10.0), suggesting that replacing the ester with oxadiazole enhances DNA interaction.

- Triazole-Thiazole Hybrids (): Demonstrated antimicrobial activity, likely due to hydrogen bonding via triazole/thiazole moieties, a feature absent in the target compound.

Biological Activity

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by relevant research findings and data tables.

- Molecular Formula : C19H18N2O2

- Molecular Weight : 306.36 g/mol

- Chemical Structure : The compound features a benzimidazole core, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer properties and mechanism of action.

Anticancer Activity

Several studies have reported on the anticancer potential of benzimidazole derivatives, including this compound:

- Inhibition of Cancer Cell Proliferation : Research indicates that compounds with a benzimidazole structure can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against multiple cancer types, including breast and lung cancer cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors that are crucial for tumor growth. For instance, some studies suggest that benzimidazole derivatives can act as inhibitors of FGFR (Fibroblast Growth Factor Receptor), which is implicated in several cancers .

-

Case Studies :

- A study highlighted the synthesis and evaluation of benzimidazole derivatives that demonstrated significant antiproliferative activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values ranging from 10 µM to 30 µM .

- Another investigation reported that certain derivatives displayed dual mechanisms of action against tumor cells, affecting both apoptosis and cell cycle progression .

Data Table: Biological Activity Summary

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 15 | FGFR inhibition | |

| MCF7 | 20 | Induction of apoptosis | |

| HeLa | 25 | Cell cycle arrest | |

| B16F10 | 30 | Multi-target kinase inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the benzimidazole core significantly affect the biological activity. Key findings include:

- Substituent Effects : The presence of specific substituents at the 1 or 3 positions on the benzimidazole ring can enhance potency against certain cancer types.

- Hydrophobic Interactions : The hydrophobic nature of substituents can improve binding affinity to target proteins involved in tumor growth.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate, and how are intermediates characterized?

The synthesis typically involves multi-step condensation reactions. For example:

- Step 1 : Condensation of 2-aminobenzimidazole derivatives with styryl aldehydes under acidic conditions (e.g., acetic acid) to form the styryl-benzimidazole core.

- Step 2 : Alkylation of the benzimidazole nitrogen using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone) .

- Characterization : Intermediates and final products are validated via:

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Spectroscopy :

- ¹H NMR identifies substituent integration ratios (e.g., ethyl ester protons as a triplet at δ 1.2–1.4 ppm and quartet at δ 4.1–4.3 ppm).

- UV-Vis detects π→π* transitions in the styryl group (~300–350 nm) .

- Crystallography :

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways. For example, styryl group conjugation effects on benzimidazole reactivity can be simulated .

- High-Throughput Screening : ICReDD’s approach integrates computational predictions with robotic experimentation to narrow solvent/catalyst combinations, reducing trial-and-error cycles .

- Machine Learning : Training models on reaction databases (e.g., yield vs. solvent polarity) identifies optimal conditions (e.g., DMF for alkylation efficiency) .

Q. What challenges arise in resolving crystallographic data for benzimidazole derivatives, and how are they addressed?

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Case Example : A mismatch in NMR-derived torsion angles vs. SCXRD data may indicate dynamic behavior in solution.

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.